molecular formula C14H12O3 B8644481 2-benzyloxy-3-hydroxybenzaldehyde CAS No. 86734-60-3

2-benzyloxy-3-hydroxybenzaldehyde

Cat. No.: B8644481
CAS No.: 86734-60-3
M. Wt: 228.24 g/mol
InChI Key: CCHSJXWROPKNDR-UHFFFAOYSA-N
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Description

2-benzyloxy-3-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, featuring a benzyloxy group and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-3-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method is the benzylation of 3-hydroxybenzaldehyde to form this compound. The reaction conditions often include the use of benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-(Benzyloxy)-3-hydroxybenzoic acid.

    Reduction: 2-(Benzyloxy)-3-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-benzyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyloxy-3-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

86734-60-3

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-hydroxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2

InChI Key

CCHSJXWROPKNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, sodium hydride (0.52 g, 21.7 mmol) is added to DMSO (20 ml) followed by an aldehyde of formula 11 wherein R3, R4 and R5 are hydrogen, i.e., 2,3-dihydroxybenzaldehyde, (2.8 g, 20.2 mmol). After stirring the solution for 1 h at ambient temperature, benzyl bromide 12 (2.4 ml, 20.2 mmol) was added forming a red-brown reaction mixture which was further stirred 12 h at ambient temperature. The solution was then partitioned between ethyl acetate (200 ml) and 0.5 N hydrochloric acid (300 ml). The organic layer was separated and MgSO4, filtered and concentrated to afford a brown oil. The brown oil is purified by flash chromatography (15% ethyl acetate/hexane) to give 3.21 g of 2-benzyloxy-3-hydroxy-benzaldehyde 16.
Quantity
0.52 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
2.4 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

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